molecular formula C9H9FO B6161367 2-ethyl-3-fluorobenzaldehyde CAS No. 1289176-88-0

2-ethyl-3-fluorobenzaldehyde

Cat. No. B6161367
CAS RN: 1289176-88-0
M. Wt: 152.2
InChI Key:
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Description

2-ethyl-3-fluorobenzaldehyde is a derivative of benzaldehyde . It is a compound with the molecular formula C9H9FO and a molecular weight of 152.17 .


Chemical Reactions Analysis

Benzaldehyde derivatives, including 2-ethyl-3-fluorobenzaldehyde, can undergo various chemical reactions. For example, they can participate in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .

Safety and Hazards

Fluorobenzaldehyde, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-3-fluorobenzaldehyde can be achieved through a Friedel-Crafts acylation reaction using 2-ethylphenol and fluorobenzene as starting materials.", "Starting Materials": [ "2-ethylphenol", "fluorobenzene", "anhydrous aluminum chloride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "1. Dissolve 2-ethylphenol (1.0 equiv) and fluorobenzene (1.2 equiv) in dry dichloromethane (DCM) under nitrogen atmosphere.", "2. Add anhydrous aluminum chloride (1.2 equiv) to the reaction mixture slowly with stirring at 0°C.", "3. Stir the reaction mixture at 0°C for 2 hours and then allow it to warm up to room temperature.", "4. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "5. Extract the organic layer with diethyl ether and wash with a saturated solution of sodium bicarbonate and brine.", "6. Dry the organic layer over anhydrous sodium sulfate and filter.", "7. Concentrate the filtrate under reduced pressure to obtain the crude product.", "8. Purify the crude product by column chromatography using a suitable solvent system to obtain 2-ethyl-3-fluorobenzaldehyde as a colorless liquid." ] }

CAS RN

1289176-88-0

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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